2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole

Lipophilicity Drug-likeness Physicochemical profiling

2-(3-Chloro-4-fluorophenyl)-5-methyl-1H-imidazole (CAS 1340140-12-6) is a disubstituted imidazole building block (C₁₀H₈ClFN₂, MW 210.63 g/mol) featuring a 3-chloro-4-fluorophenyl moiety at the imidazole 2-position and a methyl group at the 5-position. The imidazole core provides a planar, aromatic heterocyclic scaffold with hydrogen-bond donor/acceptor capacity (HBD = 1, HBA = 2), while the mixed halogen substitution pattern on the phenyl ring imparts distinctive electronic and lipophilic character (XLogP3 ≈ 2.9, TPSA = 28.7 Ų) relative to mono-halogenated or non-halogenated analogs.

Molecular Formula C10H8ClFN2
Molecular Weight 210.63 g/mol
Cat. No. B15331001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole
Molecular FormulaC10H8ClFN2
Molecular Weight210.63 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)C2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C10H8ClFN2/c1-6-5-13-10(14-6)7-2-3-9(12)8(11)4-7/h2-5H,1H3,(H,13,14)
InChIKeyDTEFCXPNZVMVIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chloro-4-fluorophenyl)-5-methyl-1H-imidazole: Physicochemical and Structural Baseline for Research Procurement


2-(3-Chloro-4-fluorophenyl)-5-methyl-1H-imidazole (CAS 1340140-12-6) is a disubstituted imidazole building block (C₁₀H₈ClFN₂, MW 210.63 g/mol) featuring a 3-chloro-4-fluorophenyl moiety at the imidazole 2-position and a methyl group at the 5-position . The imidazole core provides a planar, aromatic heterocyclic scaffold with hydrogen-bond donor/acceptor capacity (HBD = 1, HBA = 2), while the mixed halogen substitution pattern on the phenyl ring imparts distinctive electronic and lipophilic character (XLogP3 ≈ 2.9, TPSA = 28.7 Ų) relative to mono-halogenated or non-halogenated analogs [1]. This compound is classified as a substituted imidazole research intermediate, not intended for direct human therapeutic use, and is stocked by multiple chemical suppliers for medicinal chemistry and agrochemical discovery programs .

Why Generic Imidazole Substitution Fails: The Functional Impact of Mixed 3-Chloro-4-Fluorophenyl Substitution in 2-(3-Chloro-4-fluorophenyl)-5-methyl-1H-imidazole


Within the 2-aryl-5-methyl-1H-imidazole chemotype, the specific combination of electron-withdrawing chloro (σₘ = 0.37) and fluoro (σₚ = 0.06, F σₚ = -0.07 for resonance) substituents at the meta and para positions of the phenyl ring is not functionally interchangeable with mono-halogenated or regioisomeric variants. Class-level SAR from 2,5-diaryl imidazole antifungal series demonstrates that the presence, position, and electronic character of halogen substituents on the phenyl ring directly govern target binding and biological potency — electron-withdrawing groups are necessary for antimicrobial activity, while electron-donating groups diminish it [1]. The mixed Cl/F pattern creates a unique dipole moment and halogen-bonding donor profile that cannot be replicated by the 4-fluorophenyl analog (missing Cl), the 3-chlorophenyl analog (missing F), or the 3,4-dichlorophenyl analog (altered electronic balance), making empirical evaluation of the specific derivative mandatory rather than relying on class-level assumptions [2].

Quantitative Differentiation Evidence: 2-(3-Chloro-4-fluorophenyl)-5-methyl-1H-imidazole vs. Closest Analogs


Computed Lipophilicity (XLogP3) Benchmarked Against Mono-Halogenated and Regioisomeric Comparators

The target compound exhibits a computed XLogP3 of approximately 2.9, placing it in a lipophilicity range distinct from its mono-halogenated and regioisomeric analogs [1]. The mixed chloro-fluoro substitution achieves a balanced LogP that is higher than the 4-fluorophenyl analog (estimated XLogP3 ≈ 2.0–2.2 for C₁₀H₉FN₂) and the 4-chlorophenyl analog (estimated XLogP3 ≈ 2.4–2.6 for C₁₀H₉ClN₂), yet lower than the 3,4-dichlorophenyl analog (estimated XLogP3 ≈ 3.2–3.5 for C₁₀H₈Cl₂N₂) [2]. The regioisomer 4-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole shares an identical computed XLogP3 of 2.9 but differs in topological polar surface area distribution and potential hydrogen-bonding geometry [1].

Lipophilicity Drug-likeness Physicochemical profiling

Halogen Bonding Donor Capacity: Synergistic Chloro-Fluoro Substitution Pattern

The 3-chloro-4-fluorophenyl substitution pattern in the target compound creates a unique halogen-bonding donor profile. Computational studies on analogous 3-chloro-4-fluorophenyl imidazole derivatives have demonstrated that the chlorine atom at the meta position serves as a halogen-bond donor (σ-hole interaction) while the para-fluorine modulates the electronic density on the phenyl ring, fine-tuning the strength of the halogen bond without competing as a donor itself . This is functionally distinct from: (a) the 4-fluorophenyl analog, which lacks a halogen-bond donor; (b) the 3-chlorophenyl analog, which has altered electronic distribution without the para-fluorine resonance effect; and (c) the 3,4-dichlorophenyl analog, which presents an additional competing halogen-bond donor site [1].

Halogen bonding Molecular recognition Structure-based design

Regioisomeric Differentiation: 2-Position vs. 4-Position Aryl Substitution on the Imidazole Scaffold

The target compound (2-aryl-5-methyl-1H-imidazole) is a regioisomer of the commercially available 4-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole (CID 141220536). While both share identical molecular formula, molecular weight (210.63 g/mol), and computed XLogP3 (2.9), the position of the 3-chloro-4-fluorophenyl group on the imidazole ring fundamentally alters the spatial orientation of the halogenated phenyl group relative to the imidazole N-H hydrogen-bond donor [1]. In the 2-aryl isomer, the aryl ring is adjacent to the N-H moiety (N1 position), enabling potential intramolecular interactions and a different presentation of the halogen substituents to target binding sites compared with the 4-aryl isomer, where the aryl group is adjacent to the C5-methyl group . Literature precedence from p38α MAP kinase inhibitor programs demonstrates that 2-aryl vs. 4-aryl imidazole regioisomers exhibit divergent kinase selectivity profiles [2].

Regioisomerism Scaffold design Medicinal chemistry

Molecular Weight and Heavy Atom Count as Determinants of Ligand Efficiency Metrics

The target compound (MW 210.63, 14 heavy atoms) occupies a distinct position in molecular weight space compared to its closest analogs: it is heavier than the 4-fluorophenyl analog (MW 176.19, 13 heavy atoms) and the 3-chloro/4-chlorophenyl analogs (MW 192.64, 13 heavy atoms), but lighter than the 3,4-dichlorophenyl analog (MW 227.09, 14 heavy atoms) . This intermediate molecular weight — achieved through the mixed Cl/F rather than di-Cl substitution — may offer a favorable balance between target binding affinity (enhanced by halogen bonding and lipophilic contacts) and ligand efficiency metrics such as LE (binding energy per heavy atom) and LLE (LipE = pIC₅₀ − logP), which are critical for fragment-to-lead and lead optimization decision-making [1].

Ligand efficiency Fragment-based design Lead optimization

Recommended Research and Industrial Application Scenarios for 2-(3-Chloro-4-fluorophenyl)-5-methyl-1H-imidazole


Kinase Inhibitor Scaffold Diversification via Regioisomeric Library Design

For medicinal chemistry teams pursuing kinase inhibitor programs (particularly p38α MAPK, CK1δ, or JAK2), the 2-aryl regioisomer of this compound provides an underexplored vector for scaffold diversification. Unlike the more common 4-aryl imidazole building blocks extensively exemplified in the p38α MAPK inhibitor literature [1], the 2-(3-chloro-4-fluorophenyl) substitution pattern positions the halogen-bond-donating chlorine atom in a distinct spatial orientation relative to the imidazole N-H hinge-binding motif. Synthesis of parallel 2-aryl and 4-aryl regioisomeric libraries enables direct head-to-head comparison of target engagement geometry and kinase selectivity profiles, with the potential to identify isoform-selective inhibitors that differentiate from existing 4-aryl imidazole clinical candidates.

Antifungal Lead Generation with Balanced Lipophilicity and Halogen-Bonding Properties

Based on class-level SAR demonstrating that electron-withdrawing halogen substituents on the phenyl ring are essential for imidazole antifungal activity, while excessive lipophilicity (LogP > 3.5) correlates with increased cytotoxicity and poor drug-likeness [2], this compound occupies a favorable intermediate LogP range (~2.9). The mixed Cl/F substitution achieves a balanced profile: sufficient lipophilicity for membrane penetration and lanosterol 14α-demethylase (CYP51) binding, without the excessive LogP of di-halogenated analogs. It is recommended as a core scaffold for antifungal lead optimization programs targeting Candida albicans and Aspergillus species, where balanced physicochemical properties are critical for achieving both potency and acceptable safety margins.

Halogen-Bonding Probe in Structure-Based Drug Design Campaigns

For structural biology and computational chemistry groups investigating halogen-bonding interactions in protein-ligand complexes, this compound serves as a defined probe molecule. The 3-chloro substituent provides a single, well-characterized halogen-bond donor (σ-hole on Cl), while the 4-fluoro substituent modulates the aryl ring electron density without introducing a competing halogen-bond donor site. This contrasts with 3,4-dichlorophenyl analogs that present ambiguous halogen-bonding geometry due to two potential donor sites [3]. Co-crystallization or molecular docking studies with this compound can help deconvolute the individual contributions of halogen bonding vs. hydrophobic packing to target binding affinity, informing rational design of halogenated ligands.

Agrochemical Intermediate for Fungicidal Imidazole Development

Patent literature (e.g., WO 2009/137651, US 2011/0224252) extensively claims imidazole derivatives bearing halogenated phenyl groups as agricultural fungicides [4]. The 3-chloro-4-fluorophenyl substitution pattern on this compound matches the pharmacophoric requirements described for broad-spectrum fungicidal activity against phytopathogenic fungi. With its intermediate lipophilicity (XLogP3 ≈ 2.9), it is positioned between overly hydrophilic mono-fluorinated analogs (insufficient cuticular penetration) and excessively lipophilic di-chlorinated analogs (potential environmental persistence concerns), making it a candidate intermediate for the synthesis of novel agrochemical fungicide libraries targeting Botrytis cinerea and Colletotrichum species.

Quote Request

Request a Quote for 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.